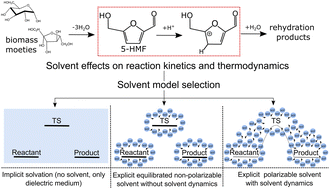Energetics of acid catalyzed biomass reactions: how and why does the solvent model matter?†
Reaction Chemistry & Engineering Pub Date: 2023-10-03 DOI: 10.1039/D3RE00340J
Abstract
Condensed phase selective transformation of biomass to platform chemicals is susceptible to the solvent environment. Selectivities and conversions in several key acid-catalyzed biomass reactions change significantly with the addition of a co-solvent to the reacting system. Hence, when molecular modeling tools are implemented to investigate these reactions, it is imperative to select a solvent model that can compute reaction energetics accurately and can capture and explain the “role” of solvent in altering them. Hence in this paper, we systematically compare popularly used implicit and explicit solvation approaches to model the protonation reaction of a biomass derived moiety, with and without reaction and solvent dynamics, using water and DMSO as co-solvents. This systematic comparison reveals that unlike routinely performed DFT calculations in implicit solvents, where the free energy profiles do not change significantly due to changes in solvent composition, the reaction free energy using explicit equilibrated solvation without solvent and reaction dynamics was found to be ∼67 kJ mol−1 higher at 75 wt% DMSO compared to lower DMSO proportions. However, the effect of solvent environment on free energy barriers was only captured when solvent and reaction dynamics were considered. The increase in activation-free energy with the addition of the co-solvent is due to changes in the solvent reorganization energy and non-equilibrium solvation.


Recommended Literature
- [1] Structural and thermodynamic basis of interaction of the putative anticancer agent chelerythrine with single, double and triple-stranded RNAs†
- [2] Electron dominated thermoelectric response in MNiSn (M: Ti, Zr, Hf) half-Heusler alloys
- [3] B-TUD-1: a versatile mesoporous catalyst†
- [4] Growth characteristics of uniaxial InGaN/GaN MQW/n-GaN nanowires on Si(111) using MOCVD
- [5] Syntheses, structures and properties of seven H2BTA coordinating 3-D metallic complexes containing 0-, 1-, 2-, and 3-D frameworks (H2BTA = bis(tetrazolyl)amine)†
- [6] Development and evaluation of new cyclooctynes for cell surface glycan imaging in cancer cells†
- [7] Synthetic approaches towards structurally-defined electrochemically and (photo)redox-active polymer architectures
- [8] Thermal Rearrangement of 3-Allyloxy-1,2-benzisothiazole 1,1-Dioxides: an Unusual Inversion of Products of Sigmatropic [3,3]-Shift to Give the [1,3]-Isomers
- [9] Synthesis of biobased amines via Pd-catalysed telomerisation of the renewable β-myrcene in a water/ethanol multiphase system: catalyst recycling enabled by a self-separating product phase†
- [10] In silico prediction of hERG potassium channel blockage by chemical category approaches†

Journal Name:Reaction Chemistry & Engineering
Research Products
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7









